Acide phosphoramique, phényl-, diéthyl ester

Vue d'ensemble

Description

Phosphoramidic acid, phenyl-, diethyl ester is a useful research compound. Its molecular formula is C10H16NO3P and its molecular weight is 229.21 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphoramidic acid, phenyl-, diethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16105. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoramidic acid, phenyl-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoramidic acid, phenyl-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des phosphoramidates

L'acide phosphoramique, phényl-, diéthyl ester peut être utilisé dans la synthèse des phosphoramidates . Les voies de synthèse peuvent être séparées en six catégories : élimination de sel, couplage croisé oxydant, azide, réduction, hydrophosphinylation et phosphoramidate-aldéhyde-diénophile (PAD) .

Applications biologiques

Les phosphoramidates sont connus pour leur présence dans un large éventail de produits naturels biologiquement actifs . Par exemple, la microcine C7 est un antibiotique produit par Escherichia coli . La dinogunelline, qui est produite dans les œufs de certains poissons, est une toxine naturelle .

Stockage d'énergie

La phosphoarginine et la phosphocréatine sont des molécules biologiques importantes utilisées comme sources d'énergies stockées chez les invertébrés et les vertébrés, respectivement . Ces composés contiennent des motifs phosphoramidates.

Applications médicamenteuses et pro-médicamenteuses

Les motifs phosphoramidates sont bien reconnus pour leur importance en tant que médicaments et pro-médicaments . Ils ont montré un potentiel significatif dans le domaine médical .

Agriculture et industrie

La chimie des composés organophosphorés, y compris les phosphoramidates, est devenue un domaine de recherche important, qui concerne de nombreux domaines tels que l'agriculture, la médecine et l'industrie .

Chimie verte

<a data-citationid="b7ea2762-0fbe-8f05-5e15-

Activité Biologique

Phosphoramidic acid, phenyl-, diethyl ester is an organophosphorus compound with notable biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, and potential applications based on a comprehensive review of available literature.

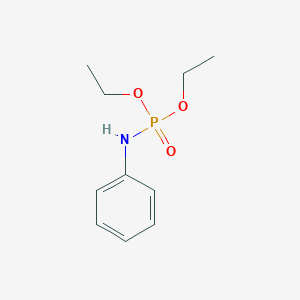

Chemical Structure and Properties

The chemical formula for phosphoramidic acid, phenyl-, diethyl ester is C₁₀H₁₆N₃O₃P. The compound features a phosphorus atom bonded to nitrogen and oxygen atoms, characteristic of phosphoramidates. Its unique structure contributes to various biological activities, including antibacterial and antiviral properties.

1. Antibacterial Properties

Research indicates that phosphoramidic acid derivatives exhibit significant antibacterial effects. For instance, certain derivatives have shown promise in inhibiting the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Antiviral Activity

Phosphoramidic acid derivatives, including the diethyl ester variant, have been evaluated for their antiviral properties. Studies suggest that these compounds can interfere with viral replication processes, although specific mechanisms remain to be fully elucidated .

3. Antioxidant and Anti-inflammatory Effects

Phosphoramidic acid compounds have demonstrated considerable antioxidant capacity and radical scavenging activity. In animal models, they have been associated with reduced inflammatory responses and improved lipidemic profiles, indicating potential therapeutic benefits in inflammatory diseases.

The biological activity of phosphoramidic acids is often linked to their ability to interact with various biological systems. For example, studies have shown that these compounds can act as prodrugs that release active metabolites upon enzymatic activation within cells . This property enhances their efficacy as therapeutic agents.

Synthesis of Phosphoramidic Acid Derivatives

The synthesis of phosphoramidic acid, phenyl-, diethyl ester typically involves several steps:

- Formation of the Phosphoryl Group : The initial step involves the reaction of diethyl phosphite with an appropriate amine.

- Substitution Reactions : The introduction of the phenyl group occurs through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis of Related Compounds

To understand the uniqueness of phosphoramidic acid, phenyl-, diethyl ester, a comparison with other similar compounds is beneficial:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Phosphoramidic acid, N,N-diethyl-, diethyl ester | Diethyl ester | Used in similar applications as a reagent |

| Phosphoramidic acid, methyl-, diethyl ester | Methylated variant | Exhibits different biological activity |

| N-(p-Chlorophenyl)phosphoramidic acid | Aromatic substitution | Known for enhanced antibacterial properties |

The presence of the 3,4-dimethoxyphenethyl group in phosphoramidic acid, phenyl-, diethyl ester enhances its lipophilicity and improves its interaction with biological targets compared to simpler analogs like methyl or phenyl derivatives.

Case Studies and Research Findings

Several case studies highlight the biological activity of phosphoramidic acids:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various phosphoramidic compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antiviral Efficacy Assessment : Another study focused on the antiviral properties of phosphoramidates against HIV-1. The results showed significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections .

- Inflammation Model Testing : In an animal model assessing inflammation, administration of phosphoramidic acid derivatives led to a marked reduction in inflammatory markers compared to control groups.

Propriétés

IUPAC Name |

N-diethoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBKELMKMNZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162734 | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-38-1 | |

| Record name | Phosphoramidic acid, N-phenyl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphoroanilidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.